3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, a fluoropyrimidine moiety, and a thiophene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoropyrimidine group, and the attachment of the thiophene moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrimidine Group: This step may involve nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.
Attachment of the Thiophene Moiety: This can be done through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could potentially modify the piperidine ring or the pyrimidine group.
Substitution: The fluoropyrimidine group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones.
Scientific Research Applications
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may lie in its specific substituents, which can influence its chemical reactivity and biological activity. For example, the presence of a fluorine atom in the pyrimidine ring can significantly alter the compound’s electronic properties and its interaction with biological targets compared to its chloro or bromo analogs.
Biological Activity
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoropyrimidine moiety, which is often associated with various pharmacological effects, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C15H17FN4O2S, with a molecular weight of approximately 336.4 g/mol. The compound features a piperidine ring substituted with a thiophene group and a fluorinated pyrimidine, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H17FN4O2S |
Molecular Weight | 336.4 g/mol |
CAS Number | 2097889-80-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and other diseases. The fluoropyrimidine moiety is known for its ability to inhibit nucleic acid synthesis, while the piperidine and thiophene components may enhance binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor metabolism.
- Cell Cycle Disruption : Preliminary studies suggest that it may interfere with cell cycle progression, potentially inducing apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cell death.
Biological Activity and Case Studies
Research on similar compounds has indicated various biological activities, including anticancer properties. For instance, studies on related fluoropyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays were conducted using human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that the compound exhibited dose-dependent cytotoxicity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 5.0 | Induction of apoptosis via ROS |
MCF7 | 7.5 | Cell cycle arrest in G2/M phase |
SKOV3 | 6.0 | Inhibition of tubulin polymerization |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Notably, the following findings have emerged:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Selectivity : Research indicates that this compound exhibits selectivity towards certain cancer types, which could minimize side effects compared to traditional chemotherapeutics.
- Synergistic Effects : Combining this compound with other therapeutic agents has been shown to enhance anticancer efficacy, suggesting potential for combination therapies.
Properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c15-10-7-16-13(17-8-10)21-11-3-1-5-19(9-11)14(20)18-12-4-2-6-22-12/h2,4,6-8,11H,1,3,5,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYINVWZXONGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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